molecular formula C12H12Cl2N2O B1271468 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride CAS No. 849021-09-6

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride

Cat. No. B1271468
M. Wt: 271.14 g/mol
InChI Key: RZATYTZYCPATNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a chemical compound that is related to various phenylhydrazine derivatives. These derivatives are known for their diverse chemical reactions and biological activities. For instance, phenylhydrazine itself is known to interact with hemoglobin and cause oxidative denaturation . Moreover, chlorophenyl derivatives have been studied for their potential in pharmaceutical applications, such as antitrypanosomal, antileishmanial, and antimalarial activities . The presence of the chlorophenoxy group could imply similar reactivity or biological activity, although the specific compound is not directly studied in the provided papers.

Synthesis Analysis

The synthesis of phenylhydrazine derivatives can involve various starting materials and reagents. For example, the reaction between chloromaleic acid anhydride and phenylhydrazine leads to the formation of isomeric 1-phenyl-3-hydroxy-chloro-pyridazones . Similarly, 4-aryl-1H-2,3-benzoxazin-1-ones react with phenylhydrazine to yield 1,3-diaryl-1,2-dihydrophthalazin-4-ones . These methods could potentially be adapted for the synthesis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenylhydrazine derivatives is characterized by the presence of a phenyl group attached to a hydrazine moiety. The addition of a chlorophenoxy group would introduce additional steric and electronic effects. For instance, N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular hydrogen bonds . Such structural features could influence the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Phenylhydrazine derivatives undergo various chemical reactions. They can act as derivatization reagents for the determination of residual aromatic aldehydes in drug samples . They also participate in redox reactions, as seen with chlorpromazine hydrochloride, which is structurally related and used as a redox indicator . The electrochemical properties of phenylhydrazine can be altered in the presence of beta-cyclodextrin, which could be relevant for the electrochemical behavior of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylhydrazine derivatives can be influenced by their molecular structure. For example, the inclusion complex of phenylhydrazine hydrochloride with beta-cyclodextrin shows reduced light and oxygen sensitivity, which could improve storage and handling . The presence of a chlorophenoxy group in 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride would likely affect its solubility, stability, and reactivity, although specific data on this compound is not provided in the abstracts.

Scientific Research Applications

Environmental Treatment Applications

Phenylhydrazine hydrochloride, a key intermediate in producing pesticides and medicines, generates complex toxic wastewater. A comprehensive treatment approach using resin adsorption and Fenton oxidation significantly enhances biodegradability, suggesting its potential application in environmental management (Bao Xi-zhi, 2013).

Synthesis and Pharmacological Studies

Phenylhydrazine hydrochloride has been utilized in the synthesis of new classes of compounds with notable pharmacological properties. For instance, halobenzyloxy or alkoxy 1,2,4-triazoles and their hydrochlorides, synthesized from commercially available phenylhydrazine, exhibited significant antibacterial and antifungal activities (Kun Wan & Cheng‐He Zhou, 2010). Additionally, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a reaction involving phenylhydrazine hydrochloride demonstrates its utility in creating novel compounds with potential antimicrobial activities (D. Achutha et al., 2017).

Analytical Chemistry Applications

In the field of analytical chemistry, phenylhydrazine hydrochloride plays a role in various procedures. It has been used in high-performance liquid chromatography (HPLC) techniques to determine aldehyde concentrations as lipid peroxidation products (T. Grune et al., 1990). Phenylhydrazine also finds application as an inhibitor in immunoperoxidase procedures, showing its versatility in biochemistry (W. Straus, 1972).

Other Chemical Synthesis Applications

Further exploring its chemical applications, phenylhydrazine hydrochloride is used in the synthesis of other complex compounds. For example, a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates involves its use, indicating its significance in creating diverse chemical structures (W. Ashton & G. Doss, 1993).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335 . The precautionary statements include P271;P260;P280 .

properties

IUPAC Name

[4-(4-chlorophenoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O.ClH/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12;/h1-8,15H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZATYTZYCPATNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)phenylhydrazine hydrochloride

CAS RN

849021-09-6
Record name [4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.